3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound with the molecular formula C18H21N3O4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the benzyloxycarbonyl group: This step involves the protection of the piperidine nitrogen using benzyloxycarbonyl chloride under basic conditions.
Pyrazole ring formation: The pyrazole ring is introduced through a condensation reaction involving hydrazine derivatives and suitable diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
類似化合物との比較
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
Uniqueness
3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
生物活性
The compound 3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1803586-08-4) is a pyrazole derivative characterized by a complex structure that includes a piperidine ring and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology, anti-inflammatory responses, and antimicrobial properties.
Chemical Structure
The molecular formula of this compound is C18H21N3O4, with a molecular weight of approximately 343.37 g/mol. Its structural complexity allows for various interactions with biological macromolecules, making it a candidate for pharmacological evaluation.
Anticancer Properties
Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer activities. For instance, studies have shown that related pyrazole compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action often involves the inhibition of microtubule assembly and induction of apoptosis through caspase activation .
Table 1: Anticancer Activity of Related Pyrazole Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound 7d | MDA-MB-231 | 2.43 | Microtubule destabilization |
Compound 7h | HepG2 | 4.98 | Apoptosis induction |
Compound 10c | MDA-MB-231 | 7.84 | Caspase activation |
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are also known for their anti-inflammatory and analgesic properties. The presence of the carboxylic acid group in this compound may enhance its ability to modulate inflammatory pathways, potentially making it effective in treating conditions characterized by inflammation.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. The interaction with bacterial cell membranes or inhibition of bacterial enzymes could be potential mechanisms through which these compounds exert their effects .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of the compound with various biological targets such as enzymes and receptors involved in cancer progression and inflammation. These studies help elucidate the mechanisms of action and optimize the compound for therapeutic use.
Table 2: Predicted Binding Affinities
Target Protein | Binding Affinity (kcal/mol) | Remarks |
---|---|---|
EGFR | -9.5 | Strong interaction predicted |
VEGFR | -8.7 | Moderate interaction predicted |
Topoisomerase II | -7.9 | Potential target for anticancer activity |
Case Studies
- In vitro Studies on Cancer Cell Lines : A study involving various pyrazole derivatives demonstrated that compounds structurally related to This compound showed notable cytotoxic effects against breast cancer cells, with some derivatives achieving IC50 values below 5 μM .
- Mechanistic Analysis : Further investigations into the apoptosis-inducing capabilities of these compounds revealed morphological changes in treated cells and increased caspase activity, confirming their potential as effective anticancer agents .
特性
IUPAC Name |
1-methyl-3-(1-phenylmethoxycarbonylpiperidin-3-yl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-20-11-15(17(22)23)16(19-20)14-8-5-9-21(10-14)18(24)25-12-13-6-3-2-4-7-13/h2-4,6-7,11,14H,5,8-10,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGANCOBZEIXPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。